(2-methyl-1,3-thiazol-4-yl)methyl 5-phenylthieno[2,3-d]pyrimidin-4-yl sulfide
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Overview
Description
(2-methyl-1,3-thiazol-4-yl)methyl 5-phenylthieno[2,3-d]pyrimidin-4-yl sulfide is a heterocyclic compound that features a thiazole ring, a thienopyrimidine core, and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1,3-thiazol-4-yl)methyl 5-phenylthieno[2,3-d]pyrimidin-4-yl sulfide typically involves multi-step reactions starting from readily available precursors One common method involves the formation of the thiazole ring followed by the construction of the thienopyrimidine core
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1,3-thiazol-4-yl)methyl 5-phenylthieno[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the thienopyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thienopyrimidine rings.
Scientific Research Applications
(2-methyl-1,3-thiazol-4-yl)methyl 5-phenylthieno[2,3-d]pyrimidin-4-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (2-methyl-1,3-thiazol-4-yl)methyl 5-phenylthieno[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-1,3-thiazol-4-yl)aniline
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl
- 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide
Uniqueness
(2-methyl-1,3-thiazol-4-yl)methyl 5-phenylthieno[2,3-d]pyrimidin-4-yl sulfide is unique due to its specific combination of a thiazole ring, a thienopyrimidine core, and a phenyl group
Properties
CAS No. |
690960-63-5 |
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Molecular Formula |
C17H13N3S3 |
Molecular Weight |
355.5g/mol |
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H13N3S3/c1-11-20-13(7-21-11)8-22-16-15-14(12-5-3-2-4-6-12)9-23-17(15)19-10-18-16/h2-7,9-10H,8H2,1H3 |
InChI Key |
CYYAJPNXJIFTSQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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